molecular formula C6H14SSi B14427721 3,3,5-Trimethyl-1,3-thiasilolane CAS No. 85465-24-3

3,3,5-Trimethyl-1,3-thiasilolane

Cat. No.: B14427721
CAS No.: 85465-24-3
M. Wt: 146.33 g/mol
InChI Key: YNZJGKVAIMVIOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,5-Trimethyl-1,3-thiasilolane is an organosilicon compound with the molecular formula C6H14SSi It is a cyclic compound containing silicon and sulfur atoms, which makes it unique in its structure and properties

Preparation Methods

The synthesis of 3,3,5-Trimethyl-1,3-thiasilolane can be achieved through several synthetic routes. One common method involves the reaction of trimethylsilyl chloride with a suitable sulfur-containing reagent under controlled conditions . The reaction typically requires an acid catalyst and is carried out in an organic solvent. The product is then purified through distillation or recrystallization to obtain high purity this compound.

Chemical Reactions Analysis

3,3,5-Trimethyl-1,3-thiasilolane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce silanes or thiols.

Scientific Research Applications

3,3,5-Trimethyl-1,3-thiasilolane has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex organosilicon compounds . In biology and medicine, it has potential applications in drug development due to its unique structural features. Additionally, in the industrial sector, it can be used as a catalyst or reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 3,3,5-Trimethyl-1,3-thiasilolane involves its interaction with specific molecular targets and pathways . The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its silicon and sulfur atoms play a crucial role in its reactivity, allowing it to participate in various chemical transformations. The exact molecular targets and pathways involved in its action are still under investigation, but its unique structure suggests potential for diverse chemical interactions.

Comparison with Similar Compounds

3,3,5-Trimethyl-1,3-thiasilolane can be compared with other similar compounds such as 3,3,5-Trimethylcyclohexanol and 3,3,5-Trimethylcyclohexanone . These compounds share some structural similarities but differ in their chemical properties and reactivity. For instance, 3,3,5-Trimethylcyclohexanol is a precursor to various pharmaceuticals, while 3,3,5-Trimethylcyclohexanone is used as an industrial solvent. The presence of silicon and sulfur in this compound makes it unique and distinguishes it from these other compounds.

Properties

CAS No.

85465-24-3

Molecular Formula

C6H14SSi

Molecular Weight

146.33 g/mol

IUPAC Name

3,3,5-trimethyl-1,3-thiasilolane

InChI

InChI=1S/C6H14SSi/c1-6-4-8(2,3)5-7-6/h6H,4-5H2,1-3H3

InChI Key

YNZJGKVAIMVIOO-UHFFFAOYSA-N

Canonical SMILES

CC1C[Si](CS1)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.